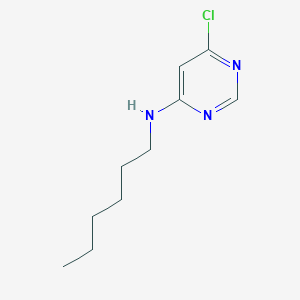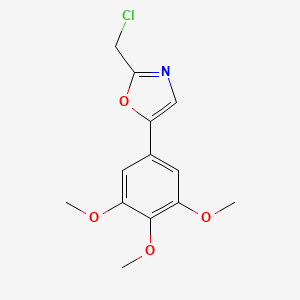
2-(Chloromethyl)-5-(3,4,5-trimethoxyphenyl)oxazole
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxazole ring, with the chloromethyl group attached to one carbon of the ring and the trimethoxyphenyl group attached to another carbon of the ring. The three methoxy groups (-OCH3) on the phenyl ring could potentially influence the compound’s electronic properties and reactivity .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the oxazole ring, the chloromethyl group, and the trimethoxyphenyl group. The chloromethyl group could potentially undergo nucleophilic substitution reactions, while the trimethoxyphenyl group could participate in electrophilic aromatic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of the oxazole ring, the chloromethyl group, and the trimethoxyphenyl group could influence properties such as polarity, solubility, melting point, boiling point, and stability .
Applications De Recherche Scientifique
Synthetic Elaboration of Oxazoles
2-(Halomethyl)-4,5-diphenyloxazoles, including the chloromethyl analogue, serve as reactive scaffolds in synthetic chemistry. They are used for synthesizing various oxazole derivatives through substitution reactions. This includes the preparation of 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles (Patil & Luzzio, 2016).
Creation of Extended Heterocyclic Scaffolds
The compound aids in the establishment of new routes for synthesizing 2, 4, 5-trisubstituted oxazoles. This process involves the use of nonsymmetrical acyloins, with the chloromethyl analogue facilitating the refinement of the cyclization reaction for these oxazoles (Patil, Luzzio, & Demuth, 2015).
Photooxygenation for Macrolide Synthesis
2-(ω-Hydroxyalkyl)-4,5-diphenyloxazoles, which can be derived from 2-(chloromethyl)oxazoles, are used in the photooxygenation process. This method is important for the synthesis of macrolides, including recifeiolide and curvularin (Wasserman, Gambale, & Pulwer, 1981).
Antiproliferative Activity in Drug Synthesis
2,4,5-Trisubstituted oxazole derivatives, which include the chloromethyl analogue, have been synthesized and evaluated for their antiproliferative activity. This makes them potential candidates for use in medicinal chemistry, particularly in cancer research (Liu et al., 2009).
Coordination Chemistry
Oxazoles, including the chloromethyl variant, are used in coordination chemistry as chiral auxiliaries in asymmetric organic syntheses. They are attractive due to their versatility, ease of synthesis, and the proximity of chiral centers to donor atoms (Gómez, Muller, & Rocamora, 1999).
Transthyretin Amyloidogenesis Inhibitors
2-(Chloromethyl)oxazoles have been employed in the synthesis of compounds with a C(4) carboxyl group, which are evaluated as inhibitors of transthyretin amyloid fibrils. This application is significant in the context of diseases like amyloidosis (Razavi et al., 2005).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(chloromethyl)-5-(3,4,5-trimethoxyphenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO4/c1-16-9-4-8(5-10(17-2)13(9)18-3)11-7-15-12(6-14)19-11/h4-5,7H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPFMLGCAMANCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CN=C(O2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


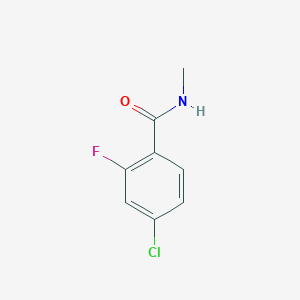
![1-[(2,4-Difluorophenyl)methyl]azetidin-3-ol](/img/structure/B1487845.png)
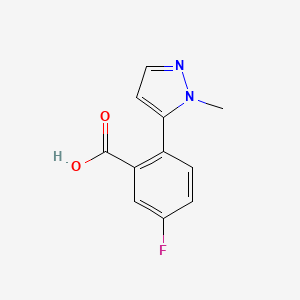
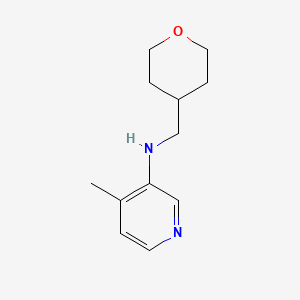
![[1-(oxolan-3-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1487850.png)
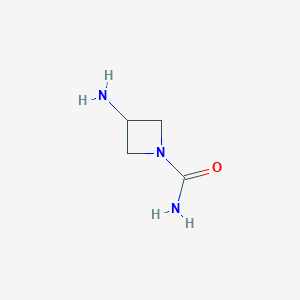
![2-[4-(Oxan-4-yl)piperazin-1-yl]propanoic acid](/img/structure/B1487854.png)
![[1-(oxan-4-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1487855.png)
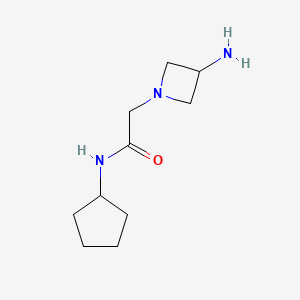


![1-[(Oxolan-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1487860.png)

